2-(1-Chloroethyl)-5-phenyl-1,3-oxazole
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Overview
Description
2-(1-Chloroethyl)-5-phenyl-1,3-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a phenyl group and a chloroethyl group attached to the oxazole ring, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-5-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenyl-2-oxazoline with thionyl chloride, which introduces the chloroethyl group. The reaction is usually carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Another synthetic route involves the use of 2-phenyl-2-oxazoline and ethyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic substitution, where the ethyl group is replaced by the chloroethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethyl)-5-phenyl-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the chloro group or to convert the oxazole ring into other heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups.
Scientific Research Applications
2-(1-Chloroethyl)-5-phenyl-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, especially in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-(1-Chloroethyl)-5-phenyl-1,3-oxazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to changes in their function or structure. The phenyl group can enhance the compound’s ability to interact with hydrophobic regions of biological molecules.
Comparison with Similar Compounds
2-(1-Chloroethyl)-5-phenyl-1,3-oxazole can be compared with other oxazole derivatives, such as:
2-Phenyl-1,3-oxazole: Lacks the chloroethyl group, making it less reactive in certain substitution reactions.
2-(1-Bromoethyl)-5-phenyl-1,3-oxazole: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and biological activity.
2-(1-Chloroethyl)-4,5-diphenyl-1,3-oxazole: Contains an additional phenyl group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(1-chloroethyl)-5-phenyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYHBDYRUCDABI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(O1)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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